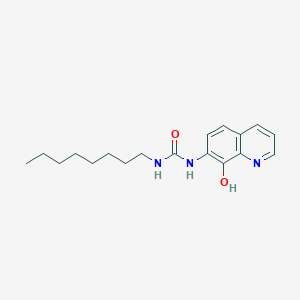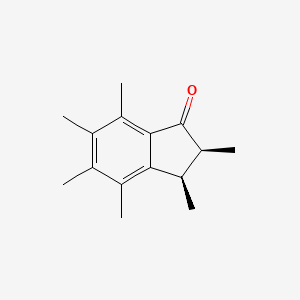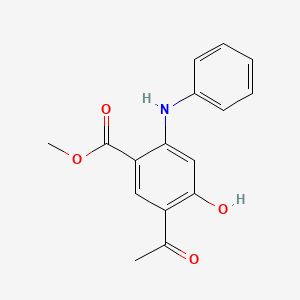
Benzoic acid, 5-acetyl-4-hydroxy-2-(phenylamino)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-acetyl-4-hydroxy-2-(phenylamino)-, methyl ester is a complex organic compound with the molecular formula C16H15NO4. This compound is known for its unique structure, which includes a benzoic acid core with various functional groups attached, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 5-acetyl-4-hydroxy-2-(phenylamino)-, methyl ester typically involves multiple steps. One common method starts with the acetylation of 4-hydroxybenzoic acid, followed by the introduction of a phenylamino group. The final step involves esterification with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-acetyl-4-hydroxy-2-(phenylamino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Benzoic acid, 5-acetyl-4-hydroxy-2-(phenylamino)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 5-acetyl-4-hydroxy-2-(phenylamino)-, methyl ester involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with proteins, affecting their function. The acetyl and hydroxyl groups can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-hydroxy-2-(phenylamino)-, methyl ester
- Benzoic acid, 5-acetyl-4-hydroxy-2-methyl-, methyl ester
Uniqueness
Benzoic acid, 5-acetyl-4-hydroxy-2-(phenylamino)-, methyl ester is unique due to the presence of both acetyl and phenylamino groups, which confer distinct chemical properties and biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for research and application.
Properties
CAS No. |
250644-93-0 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
methyl 5-acetyl-2-anilino-4-hydroxybenzoate |
InChI |
InChI=1S/C16H15NO4/c1-10(18)12-8-13(16(20)21-2)14(9-15(12)19)17-11-6-4-3-5-7-11/h3-9,17,19H,1-2H3 |
InChI Key |
KBSYJVFCHLMRSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1)C(=O)OC)NC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-6-methylphenol](/img/structure/B14253448.png)

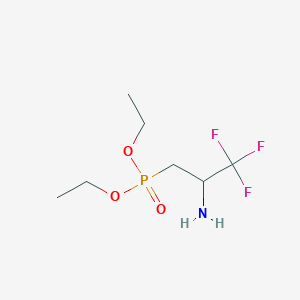
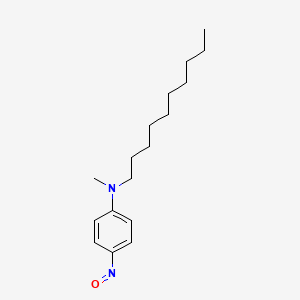


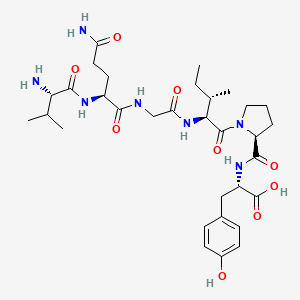
![N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14253512.png)

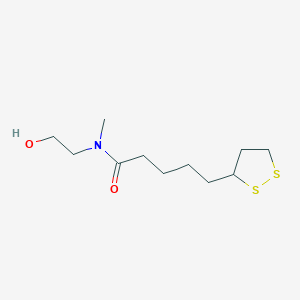
![4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate](/img/structure/B14253533.png)
